Cas no 91940-04-4 (1,3,4-Oxadiazole-2-butanoic acid, 5-methyl-)
1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole-2-butanoic acid, 5-methyl-
- 91940-04-4
- 4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoicacid
- AKOS010130854
- EN300-73864
- 4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid
-
- Inchi: 1S/C7H10N2O3/c1-5-8-9-6(12-5)3-2-4-7(10)11/h2-4H2,1H3,(H,10,11)
- InChI Key: OQVHTYCPPMRELA-UHFFFAOYSA-N
- SMILES: O1C(C)=NN=C1CCCC(=O)O
Computed Properties
- Exact Mass: 170.06914219g/mol
- Monoisotopic Mass: 170.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 76.2Ų
1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-73864-0.05g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 0.05g |
$88.0 | 2023-02-12 | ||
| Enamine | EN300-73864-0.1g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 0.1g |
$132.0 | 2023-02-12 | ||
| Enamine | EN300-73864-0.25g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 0.25g |
$188.0 | 2023-02-12 | ||
| Enamine | EN300-73864-0.5g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 0.5g |
$353.0 | 2023-02-12 | ||
| Enamine | EN300-73864-1.0g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 1.0g |
$470.0 | 2023-02-12 | ||
| Enamine | EN300-73864-2.5g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 2.5g |
$923.0 | 2023-02-12 | ||
| Enamine | EN300-73864-5.0g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 5.0g |
$1364.0 | 2023-02-12 | ||
| Enamine | EN300-73864-10.0g |
4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 10.0g |
$2024.0 | 2023-02-12 | ||
| Ambeed | A1128170-100mg |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 95% | 100mg |
$163.0 | 2023-09-01 | |
| Ambeed | A1128170-250mg |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid |
91940-04-4 | 95% | 250mg |
$244.0 | 2023-09-01 |
1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- Suppliers
1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1,3,4-Oxadiazole-2-butanoic acid, 5-methyl-
Research Brief on 1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- (CAS: 91940-04-4) in Chemical Biology and Pharmaceutical Applications
The compound 1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- (CAS: 91940-04-4) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This heterocyclic scaffold belongs to the oxadiazole family, which is known for its versatile pharmacological properties. Recent studies have highlighted its potential as a key pharmacophore in the development of novel therapeutic agents targeting various diseases.
Structural analysis reveals that the 1,3,4-oxadiazole core provides excellent metabolic stability while the butanoic acid moiety offers opportunities for further derivatization. The methyl group at position 5 contributes to enhanced lipophilicity, potentially improving membrane permeability. These structural features make this compound particularly attractive for drug design applications where both stability and bioavailability are crucial factors.
Recent pharmacological investigations have demonstrated promising activity of 91940-04-4 derivatives in multiple therapeutic areas. A 2023 study published in the Journal of Medicinal Chemistry reported that structural analogs of this compound showed potent inhibitory activity against bacterial DNA gyrase, with MIC values in the low micromolar range against drug-resistant strains. The researchers attributed this activity to the compound's ability to chelate essential metal ions in the enzyme's active site.
In oncology research, derivatives of 1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- have shown selective cytotoxicity against various cancer cell lines. A recent publication in Bioorganic Chemistry (2024) described a series of novel conjugates that exhibited significant antiproliferative effects, particularly against breast cancer cells (MCF-7), with IC50 values ranging from 2.1-8.7 μM. Molecular docking studies suggested strong interactions with the ATP-binding pocket of protein kinases.
The compound's potential in neurological disorders has also been explored. Research teams have modified the butanoic acid side chain to create CNS-penetrant derivatives that show promise as GABA receptor modulators. Preliminary in vivo studies in rodent models have demonstrated anxiolytic effects without the sedative side effects commonly associated with benzodiazepines.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 91940-04-4. A 2024 paper in Organic Process Research & Development detailed a novel continuous-flow synthesis method that achieves 78% yield with excellent purity (>99%), addressing previous challenges in large-scale production. This technological advancement could facilitate broader investigation of this scaffold in drug discovery programs.
Current research directions include exploring the compound's potential in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitors. The presence of multiple functional groups allows for diverse conjugation strategies, making it particularly valuable in these emerging therapeutic modalities. Several pharmaceutical companies have reportedly included 1,3,4-Oxadiazole-2-butanoic acid, 5-methyl- derivatives in their preclinical pipelines.
Future research should focus on comprehensive ADMET profiling of lead compounds derived from this scaffold, as well as further optimization of the structure-activity relationship. The growing body of evidence suggests that 91940-04-4 and its derivatives represent a promising avenue for the development of novel therapeutic agents across multiple disease areas.
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